Potassium diethyl phosphate

Description

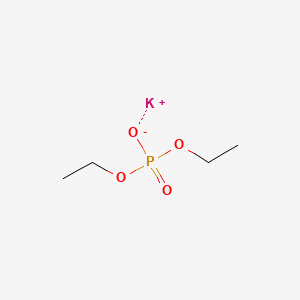

Potassium diethyl phosphate (CAS RN: 53971-30-5) is an organophosphorus compound with the molecular formula C₄H₁₁O₄P·K and a molecular weight of 193.20 g/mol . It is the potassium salt of diethyl phosphate, characterized by two ethyl groups attached to a phosphate moiety. Key physical properties include a melting point of 197–201°C, and its structure is confirmed by spectroscopic methods such as NMR (e.g., ³¹P chemical shifts) . The compound is soluble in polar solvents and is utilized in niche industrial and research applications, including organic synthesis and material science .

Properties

CAS No. |

53971-30-5 |

|---|---|

Molecular Formula |

C4H11KO4P |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

potassium;diethyl phosphate |

InChI |

InChI=1S/C4H11O4P.K/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6); |

InChI Key |

NTUUDNDNGVYHCB-UHFFFAOYSA-N |

SMILES |

CCOP(=O)([O-])OCC.[K+] |

Canonical SMILES |

CCOP(=O)(O)OCC.[K] |

Other CAS No. |

53971-30-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium diethyl phosphate can be synthesized through the reaction of diethyl phosphite with potassium hydroxide. The reaction typically occurs in an aqueous medium and involves the following steps:

- Diethyl phosphite is dissolved in water.

- Potassium hydroxide is added to the solution.

- The mixture is stirred and heated to facilitate the reaction.

- The resulting solution is then evaporated to obtain this compound as a solid product.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where diethyl phosphite and potassium hydroxide are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Potassium diethyl phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form diethyl phosphoric acid and potassium hydroxide.

Esterification: It can react with alcohols to form diethyl phosphate esters.

Substitution: It can undergo nucleophilic substitution reactions with halides to form different organophosphorus compounds.

Common Reagents and Conditions:

Hydrolysis: Water and heat.

Esterification: Alcohols and acid catalysts.

Substitution: Halides and base catalysts.

Major Products Formed:

Hydrolysis: Diethyl phosphoric acid and potassium hydroxide.

Esterification: Diethyl phosphate esters.

Substitution: Various organophosphorus compounds.

Scientific Research Applications

Chemistry: Potassium diethyl phosphate is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other organophosphorus compounds. It is also employed in the study of phosphoryl transfer reactions.

Biology: In biological research, this compound is used to study the role of phosphorus-containing compounds in cellular processes. It is also used in the synthesis of biologically active molecules.

Medicine: this compound is investigated for its potential use in drug development, particularly in the design of phosphorus-containing drugs that can interact with specific biological targets.

Industry: In industrial applications, this compound is used as a flame retardant, plasticizer, and stabilizer in various materials. It is also employed in the production of specialty chemicals and agricultural products.

Mechanism of Action

The mechanism of action of potassium diethyl phosphate involves its ability to donate phosphoryl groups in chemical reactions. This property makes it a valuable reagent in phosphoryl transfer reactions, where it can transfer a phosphoryl group to other molecules. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Potassium Cetyl Phosphate

- Molecular Formula : C₁₆H₃₄O₄P·K (inferred from ).

- Key Differences: Features a long hydrophobic cetyl chain, enhancing surfactant properties. Applications: Used in cosmetics as an emulsifier, unlike potassium diethyl phosphate, which lacks surfactant functionality . Melting Point: Not explicitly reported but likely lower due to the bulky alkyl chain.

Barium Diethyl Phosphate

- Molecular Formula : C₄H₁₀O₄P·Ba.

- Key Differences :

- Serves as a model for phospholipid head-group studies due to its similarity to biological phosphodiesters .

- ³¹P NMR chemical shift tensor orientation differs by ~20° compared to urea-phosphoric acid complexes, highlighting structural nuances .

- Applications: Primarily in biophysical research rather than industrial use.

Functional Analogs: Phosphate Esters and Metabolites

Diethyl Phosphate (DEP)

- Molecular Formula : C₄H₁₁O₄P (free acid form).

- Key Differences: A metabolite of organophosphorus pesticides (OPs), DEP inhibits serum acetylcholinesterase (AChE) at 1/500 LD₅₀ doses and disrupts gut microbiota (e.g., increases Alloprevotella and reduces IL-6) . this compound, being a salt, likely has lower bioavailability and reduced neurotoxicity compared to DEP . Environmental Impact: DEP is detected in food residues, complicating risk assessments for OPs .

THEIC–MR-Phosphate (Plasticizer)

- Structure : Contains diethyl phosphate groups linked to a castor oil backbone.

- Key Differences :

Inorganic Phosphate Salts

Dipotassium Hydrogen Phosphate (K₂HPO₄)

- Molecular Formula : K₂HPO₄.

- Key Differences: Applications: Widely used as a buffer (pH 8.9–9.4) in pharmaceuticals and food additives (e.g., emulsifiers, stabilizers) . Purity Standards: ≥99% purity for pharmaceutical use, with strict limits on impurities like heavy metals (<10 ppm) .

Potassium Dihydrogen Phosphate (KH₂PO₄)

- Applications : Fertilizers, electrolyte solutions, and optical crystals.

- Key Differences: Acidic buffer (pH ~4.5) vs. This compound’s neutral-basic behavior. No alkyl groups, leading to higher hydrophilicity.

Research Findings and Implications

- Spectroscopic Differentiation : this compound’s ³¹P NMR shifts differ from barium diethyl phosphate, aiding structural identification in lipid studies .

- Environmental Impact : DEP’s endocrine-disrupting effects (e.g., altered estrogen and PYY levels) suggest this compound derivatives require rigorous ecotoxicological evaluation .

Q & A

Q. What are the common synthetic routes for preparing potassium diethyl phosphate, and how can their efficiency be optimized?

this compound is typically synthesized via neutralization of diethyl phosphoric acid with potassium hydroxide or through transesterification reactions. For example, reacting diethyl chlorophosphate with potassium carbonate in anhydrous conditions yields the potassium salt. Optimization involves controlling reaction stoichiometry, temperature (e.g., 40–60°C), and solvent polarity to minimize side products. Post-synthesis purification via recrystallization or column chromatography ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features indicate successful synthesis?

- FT-IR : Look for P=O stretching at ~1250 cm⁻¹, P-O-C (ethyl) vibrations at 1050–1020 cm⁻¹, and absence of unreacted hydroxyl groups (~3300 cm⁻¹) .

- ¹H NMR : Ethyl group protons appear as quartets at δ 1.2–1.4 ppm (CH₃) and δ 4.0–4.2 ppm (CH₂-O-P). The absence of acidic protons confirms neutralization .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in airtight containers away from oxidizers. Emergency measures include rinsing exposed areas with water for 15+ minutes and consulting toxicity databases (e.g., RTECS) for specific antidotes .

Advanced Research Questions

Q. How does the incorporation of this compound influence the thermal stability and flame-retardant properties of polymer composites?

In PVC blends, this compound acts as a flame retardant by promoting char formation. Thermogravimetric analysis (TGA) shows increased residue (e.g., 15–25% at 700°C vs. 5% for pure PVC). Cone calorimetry reveals reduced peak heat release rate (pHRR) by 50–70% and delayed time-to-ignition (25–73 s) due to gas-phase radical quenching and condensed-phase barrier effects .

Q. What contradictions exist between the mechanical performance and flame-retardant efficacy of this compound in PVC blends, and how can they be resolved?

While flame retardancy improves, tensile strength may decrease by 20–30% due to plasticizer migration. Mitigation strategies include:

Q. How can chromatographic methods be optimized to detect trace levels of this compound in environmental or biological samples?

Use LC-MS/MS with a C18 column and mobile phase (e.g., 0.1% formic acid in acetonitrile/water). Derivatization with pentafluorobenzyl bromide enhances sensitivity. For biological matrices, solid-phase extraction (SPE) using mixed-mode cartridges removes interferents. Limit of detection (LOD) can reach 0.1 ng/mL in urine or serum .

Q. What role does this compound play in buffer systems, and how does its concentration affect pH stability?

It acts as a buffering agent in pH 5.8–8.0 when combined with dibasic potassium phosphate. For a 0.1 M buffer, mix 0.093 M K₂HPO₄ and 0.0065 M KH₂PO₄. Adjusting the ratio by ±10% shifts pH by ~0.3 units. Validate stability via potentiometric titration and monitor ionic strength effects on enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.